molecular formula C25H37O4K B1662295 Oxprenoate potassium CAS No. 76676-34-1

Oxprenoate potassium

Cat. No. B1662295
CAS RN: 76676-34-1
M. Wt: 440.7 g/mol
InChI Key: HXJITUGMCJCKCE-UYOQDFFISA-M
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Description

Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid . It was never marketed, but its affinities for the steroid hormone receptors have been reported .


Molecular Structure Analysis

The molecular formula of Oxprenoate potassium is C25H37KO4 . Its average mass is 440.657 Da, and its monoisotopic mass is 440.232880 Da .


Physical And Chemical Properties Analysis

Oxprenoate potassium has a molecular formula of C25H37KO4 and a molecular weight of 440.7 g/mol .

Scientific Research Applications

1. Environmental Applications

Potassium permanganate (KMnO4), a strong oxidant, has diverse applications in environmental science. It's notably used in the anaerobic fermentation of waste activated sludge, improving the generation of short-chain fatty acids (SCFAs) and enhancing the quality of fermentation products. The process involves the disintegration of sludge cells and degradation of recalcitrant organics like humus and lignocellulose, providing more substrates for SCFA generation. This application is significant in waste management and recycling (Xu et al., 2021).

2. Water Treatment

KMnO4 is used in water treatment for its oxidizing properties, particularly in removing soluble manganese (Mn) and iron (Fe) from drinking water supplies. Its application in this context also considers the impacts on cyanobacterial cell integrity and toxin release, showing that low concentrations of KMnO4 can effectively reduce intra- and extra-cellular toxins without complete cell lysis (Fan et al., 2013).

3. Agriculture and Soil Science

In agriculture, KMnO4's interaction with soil is of interest. Studies have shown that oxalic acid plays a crucial role in enhancing the bioavailability of soil nutrients, including potassium. KMnO4's reaction with oxalic acid in soils can lead to improved potassium release, which is essential for crop growth and soil health (Tu et al., 2007).

4. Textile Industry

In the textile industry, KMnO4 has found a unique application in the simultaneous desizing and bleaching of loomstate cotton fabrics. Its oxidizing properties facilitate improved fabric quality in terms of whiteness index, tensile strength, and water absorbency (Mortazavi et al., 2008).

5. Analytical Chemistry

KMnO4 is utilized in analytical chemistry, particularly in colorimetric assays. Its ability to induce oxidation in substances like tetramethylbenzidine leads to color changes, making it a valuable tool in the detection of substances like hydrogen peroxide and glucose. This application is significant for clinical and biochemical analyses (Sun et al., 2019).

properties

IUPAC Name

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,19+,20+,22-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJITUGMCJCKCE-UYOQDFFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337179
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxprenoate potassium

CAS RN

76676-34-1
Record name Oxprenoate potassium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXPRENOATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167NDD8MTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Crochemore, J Lu, Y Wu, Z Liposits, N Sousa… - Molecular …, 2005 - nature.com
… : spironolactone ([7α-(acetylthio)-3-oxo-17α-pregn-4-ene-21 carbolactone]) (SPIRO); Sigma was used at between 10 −9 and 10 −5 M after solution in ethanol; oxprenoate potassium ((7α…
Number of citations: 245 www.nature.com
P Kolkhof, L Bärfacker - Journal of Endocrinology, 2017 - joe.bioscientifica.com
The cDNA of the mineralocorticoid receptor (MR) was cloned 30 years ago, in 1987. At that time, spirolactone, the first generation of synthetic steroid-based MR antagonists (MRAs), …
Number of citations: 212 joe.bioscientifica.com
EM Ninomiya, BJ Martynhak, JM Zanoveli… - Progress in Neuro …, 2010 - Elsevier
… (1995), who found that intracerebroventricular administration of RU 28318 (oxprenoate potassium), an MR antagonist, reduced immobility induced by reexposure to the shock-…
Number of citations: 66 www.sciencedirect.com
F Edelmann, V Holzendorf, R Wachter… - European journal of …, 2015 - Wiley Online Library
… Mineralocorticoid receptor (MR) antagonism with eplerenone and oxprenoate potassium inhibited aldosterone-induced increases in galectin-3 in primary rat aortic vascular smooth …
Number of citations: 194 onlinelibrary.wiley.com
S Yang, F Roselli, AV Patchev, S Yu… - Journal of Biological …, 2013 - ASBMB
… MR antagonist [100 nm]; MK801 (dizocilpine; non-competitive NMDAR antagonist) [10 μm]; NMDA (prototypic NMDAR agonist) [100 nm]; RU 28318 (RU 283; oxprenoate potassium …
Number of citations: 46 www.jbc.org
J Gallezot - 2005 - ageconsearch.umn.edu
Customs duties applied by the European Union on agricultural products differ greatly compared to WTO bound duties. This difference is essentially due to the importance of preferential …
Number of citations: 11 ageconsearch.umn.edu
L Jie - 2004 - repositorium.sdum.uminho.pt
Neural development is controlled by the temporal and spatial coordination of intrinsic and extrinsic factors that may be brain region-specific. In this work, the regulation of postnatal …
Number of citations: 1 repositorium.sdum.uminho.pt
RT Lumbers, N Martin, K Manoharan… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
… (canrenoic acid or canrenone or eplerenone or finerenone or oxprenoate potassium or spironolactone or Aldactone or Contaren or Inspra or Luvion or Phanurane or Spiroletan).mp. …
Number of citations: 2 www.ncbi.nlm.nih.gov
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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